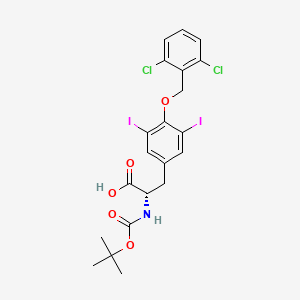

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH (Boc-3,5-DI-Tyr-OH) is a novel small molecule that has been used in research and development for a variety of applications. It has been used in the synthesis of peptides, peptide-like molecules, and other biomolecules. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as a molecular probe for studying protein-ligand interactions. Boc-3,5-DI-Tyr-OH is a versatile compound with a wide range of potential applications.

Applications De Recherche Scientifique

NMR Spectroscopy Insights

In the realm of nuclear magnetic resonance (NMR) spectroscopy, a study highlighted the unique ability to detect both carbonyl (C=O) and hydroxyl (OH) 17O resonances of the carboxylic group in compounds like Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH. This was made possible due to strong hydrogen-bonded interactions, offering new pathways for understanding molecular structures and interactions in solution (Tsikaris et al., 2000).

Peptide Synthesis Applications

The compound has been used in peptide synthesis research, demonstrating its utility in the efficient coupling of peptide fragments. This application is crucial for the synthesis of complex peptides and proteins, which are fundamental in understanding biological processes and developing therapeutic agents (Narita, 1978).

Development of Synthetic Opioid Ligands

Another fascinating application involves the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are integrated into opioid peptidomimetics. This research is significant for the development of new synthetic opioid ligands, which have potential therapeutic applications in pain management (Bender et al., 2015).

Opioid Receptor Binding Activity

The compound has also been involved in the design and synthesis of opioid mimetics containing a pyrazinone ring, which exhibited strong binding to opioid receptors. This underscores its relevance in creating new analgesics and understanding opioid receptor interactions (Okada et al., 1998).

Propriétés

IUPAC Name |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSUVXKMJNXSKB-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

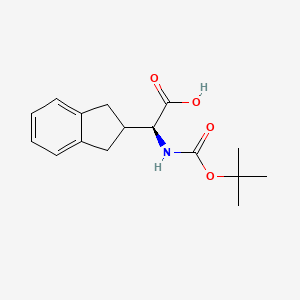

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)